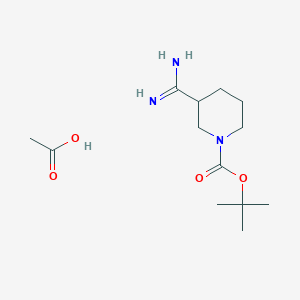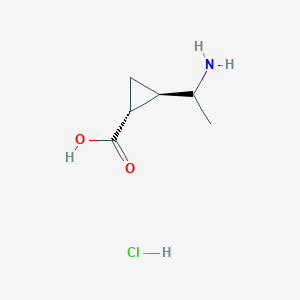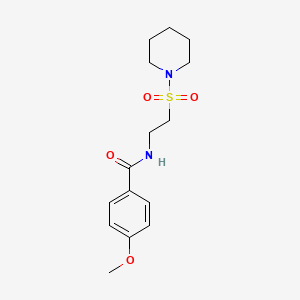
Acetic acid;tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a carbamate derivative of piperidine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate is not fully understood. However, it has been suggested that it may exert its effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic mice. It has also been shown to have herbicidal and pesticidal activity against various plant species.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various in vitro and in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Another limitation is that its potential toxicity and side effects are not well-characterized.
Orientations Futures
There are several future directions for research on acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. Additionally, research could focus on developing more efficient synthesis methods and exploring its potential applications in other fields such as material science and environmental science.
Méthodes De Synthèse
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl 3-carbamimidoylpiperidine-1-carboxylate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction produces acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate along with acetic acid as a byproduct.
Applications De Recherche Scientifique
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In agriculture, it has been studied for its potential use as a herbicide and pesticide. In material science, it has been studied for its potential use as a polymer additive.
Propriétés
IUPAC Name |
acetic acid;tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;1-2(3)4/h8H,4-7H2,1-3H3,(H3,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIVZWBEZITQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid tert-butyl 3-carbamimidoylpiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)



![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
